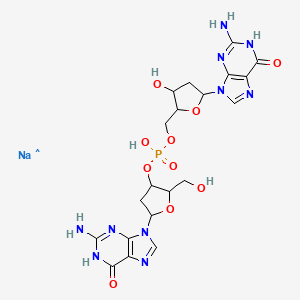
2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt
Descripción general
Descripción
2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt is a useful research compound. Its molecular formula is C20H25N10NaO10P and its molecular weight is 619.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2'-Deoxyguanylyl(3'a,5')-2'-deoxyguanosine sodium salt, commonly referred to as dGMP (deoxyguanosine monophosphate), is a nucleotide that plays a crucial role in various biological processes, particularly in DNA synthesis and cellular signaling. This article delves into the biological activities associated with dGMP, including its mechanisms of action, therapeutic implications, and relevant case studies.
- IUPAC Name : Disodium [(2R,3S,5R)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate
- Molecular Formula : C10H12N5Na2O7P
- Molecular Weight : 391.19 g/mol
- Appearance : Crystalline powder, white in color
Biological Functions
dGMP serves as a substrate for guanylate kinases, which catalyze its conversion to deoxyguanosine diphosphate (dGDP) and subsequently to deoxyguanosine triphosphate (dGTP). The latter is essential for DNA synthesis and repair processes. Additionally, dGMP is involved in cellular signaling pathways through cyclic GMP (cGMP), which acts as a secondary messenger in various physiological responses.
- DNA Synthesis : dGMP is a precursor for dGTP, which is incorporated into DNA during replication and repair.
- Cell Signaling : Through its conversion to cGMP, dGMP influences vasodilation and neurotransmission.
- Antiviral Activity : dGMP has been shown to enhance the efficacy of certain antiviral medications by facilitating their phosphorylation to active triphosphate forms.
Case Study 1: Antiviral Properties
Research indicates that dGMP can enhance the phosphorylation of antiviral nucleosides like acyclovir and ganciclovir into their active triphosphate forms. This process is critical for the effectiveness of these drugs against viral infections such as herpes simplex virus (HSV) and cytomegalovirus (CMV) .
Case Study 2: Role in Mitochondrial Function
A study highlighted the importance of mitochondrial deoxyguanosine kinase in synthesizing dGMP from ATP and deoxyguanosine. Deficiencies in this enzyme have been linked to mitochondrial DNA depletion syndrome, underscoring the significance of dGMP in mitochondrial health and function .
Case Study 3: cGMP Pathway Activation
Another investigation demonstrated that dGMP's conversion to cGMP plays a pivotal role in mediating vascular smooth muscle relaxation. This pathway is essential for regulating blood pressure and has implications for treating cardiovascular diseases .
Data Tables
| Biological Activity | Mechanism | Significance |
|---|---|---|
| DNA Replication | Precursor for dGTP | Essential for cell division and repair |
| Antiviral Activity | Enhances phosphorylation of antiviral drugs | Increases efficacy of antiviral therapies |
| Vascular Smooth Muscle Relaxation | Converts to cGMP | Important for cardiovascular health |
Propiedades
InChI |
InChI=1S/C20H25N10O10P.Na/c21-19-25-15-13(17(33)27-19)23-5-29(15)11-1-7(32)10(39-11)4-37-41(35,36)40-8-2-12(38-9(8)3-31)30-6-24-14-16(30)26-20(22)28-18(14)34;/h5-12,31-32H,1-4H2,(H,35,36)(H3,21,25,27,33)(H3,22,26,28,34); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLAZQJHJYIKFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C5N=C(NC6=O)N)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N10NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585119 | |
| Record name | PUBCHEM_16219201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113753-10-9 | |
| Record name | PUBCHEM_16219201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















